

UNC2025 structure activity relationship

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Compound Focus: UNC2025

CAS No.: 1429881-91-3

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Core Scaffold Modification

The development of **UNC2025** began with its predecessor, **UNC1062**, a potent Mer kinase inhibitor with poor pharmacokinetic (PK) properties that limited its use in vivo [1]. The key structural change was a scaffold hop from a **pyrazolopyrimidine** core (UNC1062) to a **pyrrolo[2,3-d]pyrimidine** core (**UNC2025**) [1].

This single-atom change (replacing a nitrogen atom with a carbon) resulted in a significant improvement in solubility and overall drug metabolism and pharmacokinetics (DMPK) profile, while maintaining sub-nanomolar potency against Mer and FLT3 [1].

Key Structural Features and Their Roles

The table below summarizes the key structural motifs in **UNC2025** and their contribution to its activity and properties.

Structural Feature	Role in Activity & Properties	SAR Insight
Pyrrolo[2,3-d]pyrimidine core	ATP-competitive kinase binding scaffold [2]	Improved solubility and oral exposure compared to pyrazolopyrimidine core of UNC1062 [1]

Structural Feature	Role in Activity & Properties	SAR Insight
trans-4-hydroxycyclohexyl group (N1 position)	Interacts with the kinase's hinge region; crucial for potency [1]	Optimal for Mer potency; substitutions compromised activity or introduced undesired hERG activity [1]
n-Butylamino group (C4 position)	Contributes to kinase binding and modulates physicochemical properties [1]	-
4-(4-methylpiperazin-1-yl)phenyl group (C5 position)	Extends into the solvent-front region of the kinase [1]	-

In Vitro Kinase Inhibition Profile

UNC2025 is a dual Mer/FLT3 inhibitor but also potently inhibits several other kinases. The following table lists its primary kinase targets.

Kinase Target	IC50 (nM) (Cell-Free Assay)	Notes / Other Reported IC50 Values
FLT3	0.35 [3]	Also reported as 0.8 nM [4] [2]
Mer	0.46 [3]	Also reported as 0.74 nM [2]
Axl	1.65 [3]	Ki = 13.3 nM; Cellular IC50 = 122 nM [5] [2]
TrkA	1.67 [3]	-
Tyro3	5.83 [3]	Cellular IC50 = 301 nM [4]
c-Kit	8.18 [3]	-

Selectivity Note: While highly potent against Mer and FLT3, kinome-wide profiling revealed that at a concentration of 100 nM, **UNC2025** inhibited 66 out of 305 tested kinases by more than 50% [4]. Therefore, careful dosing is required in experimental settings to maintain selectivity [4].

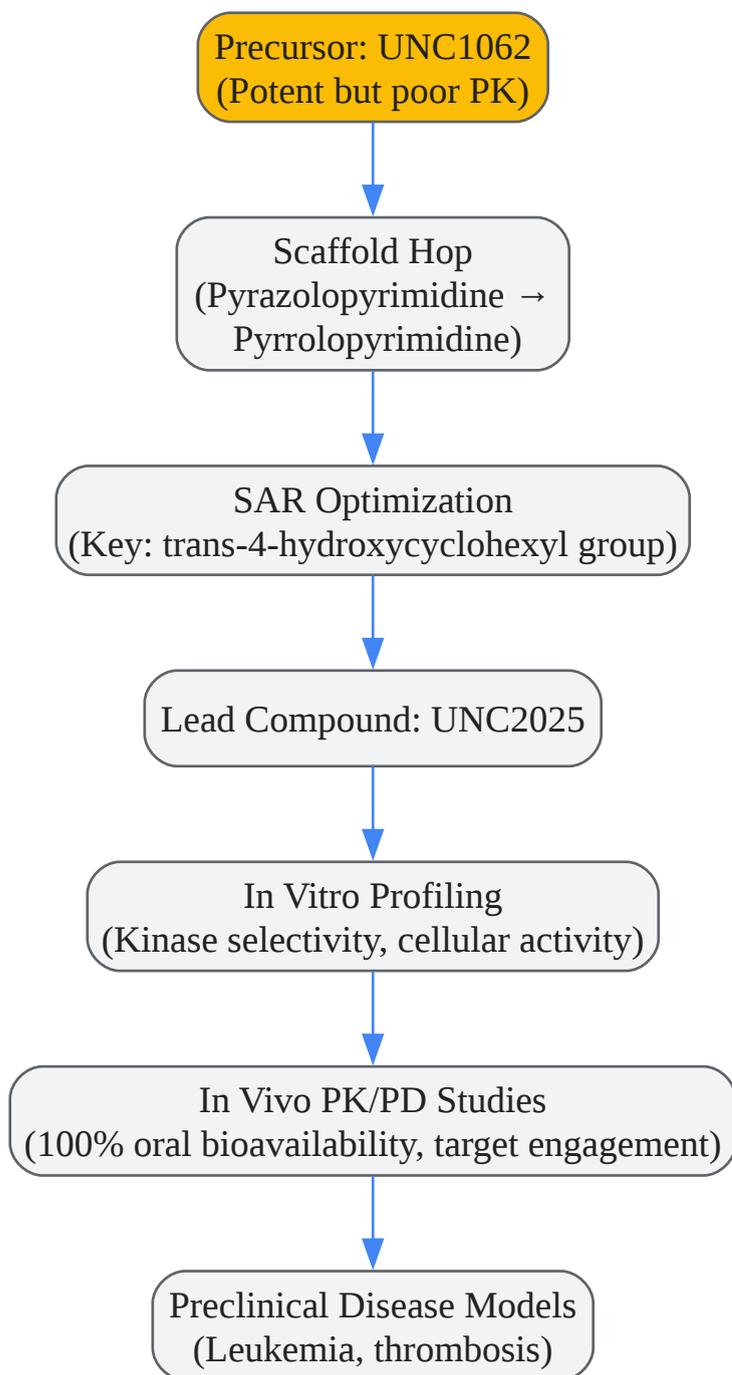
Key Experimental Protocols for SAR Studies

The primary data for the SAR of **UNC2025** was generated using standard medicinal chemistry and pharmacology techniques [1]:

- **Chemistry:** The pyrrolo[2,3-d]pyrimidine core was synthesized from commercial 5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine. Key steps included a **Mitsunobu reaction** to introduce the *trans*-4-hydroxycyclohexyl group, an **SNAr reaction** with butylamine, and a **Suzuki-Miyaura cross-coupling** to introduce the 4-(4-methylpiperazin-1-yl)phenyl group [1].
- **In Vitro Potency Assay:** Enzymatic kinase activity was measured using a **microcapillary assay** (e.g., by Carna Biosciences) against a panel of over 300 kinases to determine IC50 values [1] [4].
- **Cellular Target Engagement:** Inhibition of Mer phosphorylation in cells (e.g., 697 B-ALL cell line) was assessed by treating cells with **UNC2025** for **1 hour**, followed by immunoprecipitation and immunoblotting for phospho-Mer [1] [3].
- **DMPK Profiling: In vivo pharmacokinetics** were evaluated in mice following intravenous (IV) and oral (PO) administration to determine parameters like clearance, half-life, and oral bioavailability (F) which was found to be 100% [1] [5] [2].

Research and Development Workflow

The following diagram illustrates the key stages in the discovery and preclinical development of **UNC2025**.



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Interpretation and Best Practices for Researchers

- **Defining the Chemical Probe:** **UNC2025** is best characterized as a **potent, orally bioavailable dual Mer/FLT3 inhibitor** with a well-defined but broad kinome profile. It is not a highly selective chemical probe for Mer alone [1] [4].

- **Critical Consideration for Cellular Studies:** Due to its multi-kinase activity, it is challenging to attribute observed cellular phenotypes solely to Mer or FLT3 inhibition, especially without confirmation from genetic knockdown or more selective tool compounds [4].
- **Recommended Use:** This compound is highly valuable for evaluating the combined effect of inhibiting Mer and FLT3, particularly in contexts like acute leukemia where both targets are relevant [1] [5]. Its excellent oral bioavailability also makes it ideal for in vivo efficacy studies [1] [5].

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